molecular formula C19H20N4O4S2 B2941909 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946223-40-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2941909
CAS RN: 946223-40-1
M. Wt: 432.51
InChI Key: IOEPXBFIKPNLEZ-UHFFFAOYSA-N
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Description

“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound . It is related to a class of compounds known as thiazolo pyrimidines .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a study reported the synthesis of 36 new 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-alpha]pyrimidine-6-carboxylic acid methyl esters . Another study reported a one-pot multi-component reaction catalyzed by Montmorillonite K10 under microwave conditions for the synthesis of novel 1-(2,7-dimethyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)ethanone derivatives .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For instance, in a similar molecule, the pyrimidine ring was found to be in a flattened half-chair conformation and the thiazole ring formed a dihedral angle of 81.3 (1)° with the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The synthesis of these compounds often involves multi-component reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the molecular weight of a related compound, (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, is 240.28 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through complex chemical reactions involving heterocyclic chemistry principles. For instance, studies involving the synthesis and characterization of novel heterocyclic compounds that might share structural similarities with this compound have demonstrated the intricacy of such processes. These synthetic pathways often aim to explore the antimicrobial, anticancer, and anti-inflammatory potentials of the compounds (Bondock et al., 2008; Abu‐Hashem et al., 2020).

Biological Evaluation and Therapeutic Potentials

The compound has been evaluated for various biological activities. For instance, compounds with similar chemical structures have been investigated for their selectivity and affinity towards peripheral benzodiazepine receptors, suggesting their potential in neurodegenerative disorders research (Fookes et al., 2008). Additionally, the synthesis of heterocyclic compounds derived from similar chemical scaffolds has shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2017).

Anticancer and Antimicrobial Applications

Research into the anticancer and antimicrobial potential of related heterocyclic compounds has been a significant area of interest. Some studies have focused on synthesizing novel compounds with potential antiproliferative activity against various cancer cell lines, as well as compounds with antibacterial and antifungal effects, showcasing the broad spectrum of therapeutic applications these chemical structures might offer (Nagaraju et al., 2020; Jafar et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been investigated, particularly in the context of their anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions in the research of these compounds could involve further investigation of their synthesis, properties, and potential applications. For instance, their anti-inflammatory activity suggests potential therapeutic uses . Additionally, the high fluorescence quantum yield observed in related compounds suggests potential applications in fluorescence imaging .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-11-28-19-20-13(2)16(18(25)23(12)19)21-17(24)14-5-7-15(8-6-14)29(26,27)22-9-3-4-10-22/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPXBFIKPNLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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